DOHA-Fm

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

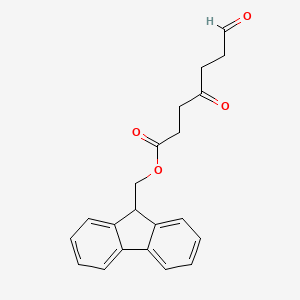

9H-fluoren-9-ylmethyl 4,7-dioxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c22-13-5-6-15(23)11-12-21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,20H,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDXMWLLBPAHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(=O)CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DOHA-Fm: A Technical Examination of its Chemical Synthesis and the Fluorescent Properties of the Fluorenylmethyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of DOHA-Fm, a term that has appeared in chemical literature. Initial inquiries into "this compound" as a fluorescent probe for mechanisms of action, such as fatty acid uptake, have revealed a more nuanced reality. Research indicates that this compound is not a fluorescent probe used to study biological processes directly. Instead, it is a chemical reagent, specifically the 9-fluorenylmethyl (Fm) ester of 4,7-dioxo-heptanoic acid (DOHA). Its primary utility lies in the chemical synthesis and modification of proteins, particularly in the context of research into age-related macular degeneration (AMD). The fluorescence associated with this compound originates from the fluorenylmethyl moiety, which serves as a protecting group and a convenient label for detection during synthesis, rather than a reporter on biological interactions.

This document will elucidate the synthesis of this compound, detail the fluorescent properties of the fluorenylmethyl group, and clarify its role as a chemical tool. While this compound is not a probe for studying fatty acid uptake, this guide will also provide an overview and generalized protocols for how fluorescent fatty acid analogs are typically used in such assays, to address the likely interests of the target audience.

Core Concepts: Deconstructing this compound

1. DOHA: 4,7-dioxo-heptanoic acid

DOHA is a dicarbonyl compound that serves as a precursor in the synthesis of carboxyethylpyrrole (CEP) adducts. CEPs are modifications of proteins and lipids that are considered to be biomarkers for oxidative damage and are implicated in the pathology of AMD.

2. Fm: 9-Fluorenylmethyl Ester

The "Fm" in this compound refers to the 9-fluorenylmethyl ester, a commonly used protecting group in organic synthesis, particularly in peptide synthesis. A key feature of the Fm group is its intrinsic fluorescence, which allows for the convenient monitoring of reaction progress and purification.

Therefore, this compound is a laboratory reagent used to introduce CEP modifications onto proteins. The fluorescent Fm group is a temporary part of the molecule that is typically removed in the final steps of the protein modification process.

Synthesis of this compound

The synthesis of this compound is a multi-step process designed to create a stable, reactive compound for the modification of primary amines, such as the lysine (B10760008) residues in proteins. The following diagram outlines the general synthetic pathway.

Caption: Synthetic pathway for this compound.

Mechanism of Fluorescence of the Fluorenylmethyl Group

The fluorescence of this compound is solely attributable to the 9-fluorenylmethyl moiety. This fluorescence is not environmentally sensitive in a way that would report on binding events or cellular uptake in a biological context. Instead, it serves as a stable, intrinsic label.

Photophysical Properties:

The fluorenyl group is a well-characterized fluorophore. While specific data for this compound is not published, the general photophysical properties of fluorenyl-based compounds are consistent.

| Property | Typical Value |

| Excitation Maximum (λex) | ~265 nm |

| Emission Maximum (λem) | ~315 nm |

| Quantum Yield (Φ) | Moderate to High |

| Molar Extinction Coefficient (ε) | High |

Note: These are general values for the fluorenyl moiety and may vary slightly for the specific this compound conjugate.

The fluorescence arises from the π-electron system of the fluorene (B118485) ring. Upon excitation with UV light, an electron is promoted to an excited singlet state. The subsequent relaxation to the ground state results in the emission of a photon, observed as fluorescence.

Application of this compound in Protein Modification

The primary application of this compound is the introduction of CEP modifications to proteins. This process is crucial for studying the pathological mechanisms of diseases like AMD.

Caption: Workflow for protein modification using this compound.

In this workflow, the fluorescence of the Fm group in the "CEP-modified Protein with Fm group" intermediate can be used to confirm the success of the reaction and to quantify the extent of modification before the final deprotection step.

Fluorescent Fatty Acid Analogs for Uptake Studies: A General Overview

While this compound is not used for this purpose, the study of fatty acid uptake and trafficking is a significant area of research. This is typically achieved using fatty acid analogs conjugated to environmentally sensitive fluorophores, such as BODIPY.

Mechanism of Action for a Typical Fluorescent Fatty Acid Probe (e.g., BODIPY-FA):

The fluorescence of these probes is often quenched in aqueous environments but increases significantly upon partitioning into a hydrophobic environment, such as the lipid bilayer of a cell membrane or the binding pocket of a fatty acid binding protein (FABP) or transporter like CD36. This change in fluorescence intensity is the basis for monitoring uptake and intracellular distribution.

Caption: Mechanism of a typical fluorescent fatty acid analog.

Experimental Protocol: General Fatty Acid Uptake Assay using a Fluorescent Analog

This is a generalized protocol and would need to be optimized for specific cell types and fluorescent probes. This protocol is NOT for this compound.

1. Cell Culture and Preparation:

-

Plate cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in a 96-well black, clear-bottom plate.

-

Culture cells to the desired confluency.

-

On the day of the assay, wash cells with a serum-free medium and incubate for 1-2 hours to deplete endogenous fatty acids.

2. Preparation of Fatty Acid Probe Solution:

-

Prepare a stock solution of the fluorescent fatty acid analog (e.g., BODIPY FL C16) in DMSO.

-

Dilute the stock solution in a serum-free medium or a suitable assay buffer to the final working concentration. It is common to complex the fatty acid to bovine serum albumin (BSA) to mimic physiological conditions.

3. Fatty Acid Uptake Measurement:

-

Remove the starvation medium from the cells.

-

Add the fluorescent fatty acid probe solution to the cells.

-

Immediately begin monitoring fluorescence intensity using a plate reader in kinetic mode (bottom-read).

-

Typical Settings: Excitation/Emission wavelengths appropriate for the chosen fluorophore (e.g., ~485/515 nm for BODIPY FL).

-

-

Record data at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 30-60 minutes).

4. Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

The initial rate of fluorescence increase (the slope of the linear portion of the curve) is proportional to the rate of fatty acid uptake.

-

Compare the rates between different experimental conditions (e.g., with and without inhibitors of fatty acid transport).

Caption: Workflow for a general fatty acid uptake assay.

Conclusion

This compound is a valuable chemical tool for the synthesis of CEP-modified proteins, a critical area of research in understanding diseases such as age-related macular degeneration. The fluorescence of this compound is an attribute of the 9-fluorenylmethyl protecting group, which facilitates the monitoring of chemical reactions. It is crucial for researchers to understand that this compound is not designed as a fluorescent probe for studying the mechanisms of biological processes like fatty acid uptake. For such studies, specifically designed fluorescent fatty acid analogs with environment-sensitive fluorophores are the appropriate tools. This guide has aimed to clarify the true nature of this compound and to provide the relevant context for researchers in the fields of chemical biology and drug development.

An In-depth Technical Guide to the Excitation and Emission Spectra of FM Probes

A Note on Nomenclature: Initial searches for a "DOHA-Fm probe" did not yield specific results. It is highly probable that this is a typographical error and the intended subject was the widely used "FM" series of fluorescent membrane probes. This guide will, therefore, focus on two of the most common and well-characterized members of this family: FM1-43 and FM4-64 . These probes are invaluable tools for researchers, scientists, and drug development professionals for investigating cellular processes such as endocytosis, exocytosis, and membrane trafficking.

This technical guide provides a comprehensive overview of the spectral properties, experimental applications, and underlying mechanisms of FM probes.

Core Principles of FM Dyes

FM (Fei-Mao) dyes are lipophilic styryl compounds that are virtually non-fluorescent in aqueous solutions.[1] Their fluorescence increases significantly upon insertion into the outer leaflet of the plasma membrane.[1][2] A key feature of these dyes is their inability to passively cross the cell membrane, making them excellent markers for tracking membrane dynamics.[3] When a cell undergoes endocytosis, portions of the stained plasma membrane are internalized, leading to the formation of fluorescently labeled vesicles.[4][5] Conversely, during exocytosis, the release of these vesicles leads to a decrease in intracellular fluorescence as the dye is exposed to the extracellular medium.[4] This dynamic property allows for the real-time visualization of vesicle trafficking.

Quantitative Data Presentation

The photophysical properties of FM1-43 and FM4-64 are crucial for designing and interpreting fluorescence microscopy experiments. The following table summarizes their key spectral characteristics.

| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Common Laser Line (nm) |

| FM1-43 | ~479 | ~598 | ~119 | 488 |

| FM4-64 | ~505-515 | ~640-725 | ~135-220 | 488, 514 |

Note: The exact excitation and emission maxima of FM dyes can be influenced by the specific lipid environment and pH.[6] For instance, the emission maximum of FM1-43 is reported to be around 565 nm when bound to synaptosomal membranes.[1] Similarly, the emission of FM4-64 can vary, with a peak at approximately 640 nm in membranes.[2][3]

Experimental Protocols

The following are generalized protocols for staining cells with FM probes. Optimal concentrations and incubation times may vary depending on the cell type and experimental goals.

3.1. General Stock Solution Preparation

-

Dissolve the lyophilized FM dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1-5 mM.[3]

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2][7]

3.2. Staining Protocol for Cultured Adherent Cells

-

Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible dishes to an appropriate confluency.

-

Working Solution: Dilute the FM dye stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a serum-free medium) to a final working concentration of 5-20 µM.[7]

-

Staining: Remove the culture medium and add the FM working solution to the cells.

-

Incubation: Incubate the cells for 5-30 minutes at the desired temperature. For selective labeling of the plasma membrane, staining can be performed at 4°C. To observe endocytosis, incubation is typically done at room temperature or 37°C.[2][7]

-

Washing: After incubation, wash the cells two to three times with the buffer to remove unbound dye.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen FM dye.

3.3. Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 1000 x g for 3-5 minutes).

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., PBS).

-

Staining: Resuspend the cells in the FM working solution (5-20 µM).

-

Incubation: Incubate for 5-30 minutes at the appropriate temperature.

-

Washing: Centrifuge the cells and discard the supernatant. Wash the cell pellet twice with buffer to remove excess dye.

-

Imaging: Resuspend the cells in a serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[8]

3.4. Staining Protocol for Yeast Vacuoles with FM4-64

-

Cell Growth: Grow yeast cells to the logarithmic phase.

-

Staining: Add FM4-64 to the culture medium to a final concentration of 1-1.5 µM.

-

Incubation: Incubate at 30°C for 15 minutes.

-

Cell Concentration: Concentrate the cells by centrifugation and resuspend the pellet in a small volume of medium.

-

Mounting: Place the cell suspension on a poly-L-lysine coated slide and allow the cells to adhere for 10 minutes.

-

Washing and Imaging: Gently wash to remove non-adherent cells and proceed with imaging.[9]

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the process of vesicle trafficking studied with FM probes.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. FM4-64 | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]

- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FM4-64 staining [niki-lab.sakura.ne.jp]

Technical Guide on the Photostability and Quantum Yield of Fluorescent Probes for Formaldehyde Detection

Disclaimer: Extensive searches for a fluorescent probe specifically named "DOHA-Fm" with published data on its photostability and quantum yield for formaldehyde (B43269) detection did not yield any specific results in the public domain. The information presented in this guide is a general overview of these critical photophysical properties for researchers, scientists, and drug development professionals working with fluorescent probes for formaldehyde. The data, protocols, and mechanisms are based on published literature for other well-characterized formaldehyde probes.

This guide provides an in-depth look at the core concepts of photostability and quantum yield, outlines detailed experimental protocols for their determination, and visualizes common reaction mechanisms and workflows.

Core Concepts: Photostability and Quantum Yield

Photostability is a critical property of a fluorescent probe, defining its resistance to chemical and physical changes upon exposure to light. A probe with high photostability will maintain its fluorescent signal during prolonged excitation, which is essential for accurate and reproducible measurements, especially in imaging applications that require extended exposure times. Poor photostability, or photobleaching, can lead to a diminished signal and the generation of phototoxic byproducts.

Fluorescence Quantum Yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[1] A higher quantum yield indicates a brighter fluorescent probe, which is crucial for achieving a high signal-to-noise ratio and detecting low concentrations of the analyte. The quantum yield can range from 0 to 1 (or 0% to 100%).

Data Presentation: Photophysical Properties of Example Formaldehyde Probes

The following table summarizes the photophysical properties of several fluorescent probes for formaldehyde from the literature. This illustrates the range of properties that are characterized for such probes.

| Probe Name | Fluorophore Core | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Key Features |

| QA1 & QA2 | Quinolizinium | ~415 | 495 -> 481 (blue shift) | Not specified | 2-aza-Cope rearrangement mechanism; QA2 has faster response.[2] |

| NAPh-Lyso | 1,8-Naphthalimide | Not specified | "Turn-on" fluorescence | Not specified | Schiff base formation mechanism; lysosome-targetable.[3] |

| RFAP-2 | Aminocoumarin | 420 -> 470 (ratiometric) | Not specified | Not specified | Ratiometric probe based on 2-aza-Cope rearrangement.[4] |

| FP1 | Rhodamine | Not specified | "Turn-on" fluorescence | Not specified | 2-aza-Cope rearrangement with a quencher release mechanism.[5] |

Experimental Protocols

This protocol outlines a general procedure for assessing the photostability of a fluorescent probe in solution.

Objective: To measure the decrease in fluorescence intensity of a probe over time under continuous illumination.

Materials:

-

Fluorescent probe solution (e.g., 10 µM in a relevant buffer like PBS, pH 7.4)

-

Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon lamp)

-

Quartz cuvette

-

Control solution (buffer only)

Procedure:

-

Prepare a solution of the fluorescent probe at a known concentration in the desired solvent or buffer.

-

Transfer the solution to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation and emission wavelengths to the probe's maximum values.

-

Set the instrument to time-scan mode to record the fluorescence intensity at fixed time intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).

-

Open the excitation shutter to continuously illuminate the sample and start the time-scan measurement.

-

Record the fluorescence intensity over the entire duration.

-

Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. A slower decay indicates higher photostability.

For a more rigorous assessment, especially for drug products, the ICH Q1B guidelines for photostability testing can be followed, which specify light exposure conditions.[6][7]

This protocol describes the determination of the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.[1][8][9]

Objective: To calculate the quantum yield of a test compound relative to a standard.

Materials:

-

Test fluorescent probe

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Spectroscopic grade solvents

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions: For both the test probe and the standard, prepare a series of solutions in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each solution of the test probe and the standard. Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Calculate Integrated Fluorescence Intensity: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Calculate Quantum Yield: Determine the gradient (slope) of the straight line for both the test probe (Grad_test) and the standard (Grad_std). The quantum yield of the test probe (Φ_test) is calculated using the following equation:

Φ_test = Φ_std × (Grad_test / Grad_std) × (η_test² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_test and Grad_std are the gradients for the test and standard samples, respectively.

-

η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).

-

Mandatory Visualizations

Caption: Experimental workflow for the development and evaluation of a new fluorescent probe.

Caption: Mechanism of formaldehyde detection via 2-aza-Cope rearrangement.[5][10][11]

Caption: Mechanism of formaldehyde detection via Schiff base formation.[3][12]

References

- 1. agilent.com [agilent.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A 2-aza-Cope reactivity-based platform for ratiometric fluorescence imaging of formaldehyde in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. static.horiba.com [static.horiba.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Systematic investigation of the aza-Cope reaction for fluorescence imaging of formaldehyde in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DOHA-Fm and Related Fluorescent Molecular Rotors for Cellular Viscosity Detection

An in-depth technical guide on fluorescent probes for detecting cellular viscosity, with a focus on molecular rotors which may be related to the user's query "DOHA-Fm".

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain a specific fluorescent probe for cellular viscosity designated as "this compound". The information herein is based on the likely interpretation that "Fm" refers to a fluorenyl- or fluorescein-based molecular rotor, a common class of viscosity-sensitive probes. "DOHA" may refer to a specific, but undocumented, functional group. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with this class of probes.

Introduction to Cellular Viscosity and its Importance

Cellular viscosity is a critical biophysical parameter that governs intracellular dynamics, including protein folding, diffusion of molecules, and organelle function. Abnormal changes in cellular viscosity are implicated in various pathological conditions such as neurodegenerative diseases, cancer, and diabetes, making it a valuable biomarker in drug discovery and diagnostics. Fluorescent molecular rotors are powerful tools for measuring viscosity in living cells with high spatial and temporal resolution.

The fundamental principle behind many viscosity probes is the process of twisted intramolecular charge transfer (TICT). In low-viscosity environments, these probes undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime.

The this compound Probe: A Hypothetical Profile Based on Molecular Rotor Technology

While the specific structure of a "this compound" probe is not documented, we can hypothesize its characteristics based on its name. "Fm" likely indicates a core fluorophore, such as fluorene (B118485) or fluorescein, which forms the backbone of the molecular rotor. "DOHA" could represent a functional moiety that, for instance, targets a specific cellular compartment or modulates the probe's sensitivity to viscosity.

The general mechanism of action for such a probe would involve the viscosity-dependent rotation of a part of the molecule relative to the main fluorophore, leading to changes in its fluorescence emission.

Quantitative Data of Representative Molecular Rotors

The following tables summarize typical quantitative data for well-characterized molecular rotors used for cellular viscosity measurements. This data is representative of what one might expect from a probe like "this compound".

Table 1: Photophysical Properties of a Representative Fluorenyl-Based Molecular Rotor

| Property | Value in Low Viscosity (e.g., Water) | Value in High Viscosity (e.g., Glycerol) |

| Excitation Maximum (λex) | ~450 nm | ~450 nm |

| Emission Maximum (λem) | ~580 nm | ~560 nm |

| Quantum Yield (Φ) | < 0.01 | > 0.5 |

| Fluorescence Lifetime (τ) | < 0.5 ns | > 3.0 ns |

| Stokes Shift | ~130 nm | ~110 nm |

Table 2: Viscosity Sensitivity and Performance

| Parameter | Value |

| Viscosity Range (cP) | 1 - 1000 cP |

| Fluorescence Intensity Fold Change | > 100-fold |

| Förster-Hoffmann Equation Fit (log I vs log η) | Linear with R² > 0.98 |

| Cell Permeability | Good |

| Cytotoxicity | Low at typical working concentrations (e.g., < 10 µM) |

| Photostability | Moderate to High |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments involving viscosity-sensitive fluorescent probes.

Calibration of the Fluorescent Probe

Objective: To establish the relationship between fluorescence intensity/lifetime and viscosity.

Materials:

-

Fluorescent probe stock solution (e.g., 1 mM in DMSO)

-

Glycerol-water or glycerol-ethanol mixtures of known viscosity (ranging from ~1 cP to ~1000 cP)

-

Spectrofluorometer or fluorescence microscope with lifetime imaging (FLIM) capabilities

Procedure:

-

Prepare a series of glycerol-solvent mixtures with varying volume fractions to achieve a range of viscosities.

-

Add the fluorescent probe to each mixture at a final concentration of 1-10 µM.

-

Incubate for 15-30 minutes at room temperature.

-

Measure the fluorescence intensity and/or lifetime for each sample.

-

Plot the logarithm of the fluorescence intensity (log I) or lifetime (log τ) against the logarithm of the viscosity (log η).

-

Fit the data to the Förster-Hoffmann equation: log(I) = C + x * log(η), where x is the viscosity sensitivity.

Cellular Imaging of Viscosity

Objective: To visualize and quantify viscosity in living cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes

-

Fluorescent probe stock solution

-

Cell culture medium

-

Confocal microscope with environmental chamber (37°C, 5% CO₂)

-

(Optional) Agents to modulate cellular viscosity (e.g., nystatin (B1677061) to increase, or drugs inducing apoptosis)

Procedure:

-

Culture cells to a suitable confluency (~70-80%).

-

Replace the culture medium with fresh medium containing the fluorescent probe at a final concentration of 1-10 µM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

Wash the cells twice with fresh, pre-warmed medium to remove excess probe.

-

(Optional) Treat cells with viscosity-modulating agents and incubate for the desired time.

-

Image the cells using a confocal microscope. Acquire images in the appropriate fluorescence channel.

-

Analyze the fluorescence intensity in different cellular regions using image analysis software (e.g., ImageJ/Fiji).

-

Correlate the fluorescence intensity to viscosity values using the calibration curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and workflows associated with the use of fluorescent viscosity probes.

In-depth Technical Guide: The Principle of DOHA-Fm as a Polarity Sensor

An examination of the foundational mechanisms, experimental applications, and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Polarity Sensing in Modern Research

The local microenvironment polarity of cellular structures and biomolecules plays a pivotal role in a vast array of biological processes, including protein folding, membrane dynamics, and drug-target interactions. Understanding and quantifying these subtle changes in polarity can provide invaluable insights into disease mechanisms and the efficacy of therapeutic agents. Polarity sensors, fluorescent molecules whose spectral properties are sensitive to the polarity of their immediate surroundings, have emerged as indispensable tools in this pursuit. This guide focuses on the principles and applications of DOHA-Fm, a fluorescent probe designed to report on local polarity through changes in its emission characteristics.

Core Principle: Solvatochromism and the this compound Mechanism

The functionality of this compound as a polarity sensor is rooted in the phenomenon of solvatochromism . Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents of varying polarity.[1] This effect arises from the differential solvation of the ground and excited electronic states of the probe molecule.

In the case of this compound, the molecule is engineered to possess a significant difference in dipole moment between its ground and excited states. When this compound is in a non-polar environment, the energy difference between the ground and excited state is relatively high. Upon excitation with a specific wavelength of light, the molecule emits a photon of a correspondingly high energy, resulting in a shorter emission wavelength (a "blue shift").

Conversely, in a polar environment, the solvent molecules can reorient themselves around the excited-state dipole of the this compound molecule. This reorientation stabilizes the excited state, lowering its energy level. Consequently, the energy difference between the excited and ground states is reduced, leading to the emission of a lower-energy photon at a longer wavelength (a "red shift," also known as a bathochromic shift).[1][2] This solvent-dependent shift in the fluorescence emission spectrum is the fundamental principle behind this compound's utility as a polarity sensor.

Caption: Figure 1 illustrates the principle of solvatochromism for this compound.

Quantitative Analysis of this compound Polarity Sensing

The sensitivity of this compound to its environment can be quantified by measuring its photophysical properties in a range of solvents with known polarities. Key parameters include the maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ).

| Solvent | Dielectric Constant (ε) | λ_em (nm) | Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | 450 | 0.85 |

| Toluene | 2.38 | 485 | 0.72 |

| Dichloromethane | 8.93 | 530 | 0.51 |

| Acetone | 20.7 | 565 | 0.33 |

| Acetonitrile | 37.5 | 580 | 0.21 |

| Methanol | 32.7 | 610 | 0.15 |

| Water | 80.1 | 640 | 0.05 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary based on experimental conditions and the specific chemical structure of the this compound derivative.

Experimental Protocols

Characterization of this compound Solvatochromism

Objective: To determine the relationship between solvent polarity and the fluorescence emission spectrum of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity, anhydrous solvent such as dioxane or THF.

-

Solvent Series Preparation: Prepare a series of solutions by diluting the this compound stock solution into a range of solvents with varying polarities (as exemplified in the table above) to a final concentration of 1-10 µM.

-

Spectroscopic Measurements:

-

Record the absorption spectrum for each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum for each solution using a fluorometer, exciting at or near the λ_abs.

-

-

Data Analysis: Plot the maximum emission wavelength (λ_em) as a function of the solvent polarity function (e.g., Lippert-Mataga plot).

Caption: Figure 2 outlines the experimental steps for solvatochromic characterization.

Application in Drug Development: Assessing Drug-Induced Membrane Polarity Changes

Objective: To utilize this compound to detect changes in cell membrane polarity upon treatment with a therapeutic compound.

Methodology:

-

Cell Culture: Culture cells of interest (e.g., a cancer cell line) to an appropriate confluency in a suitable imaging dish or plate.

-

This compound Staining: Incubate the cells with a working concentration of this compound (typically 1-5 µM) in cell culture medium for a specified time (e.g., 30 minutes) to allow for membrane incorporation.

-

Drug Treatment: Treat the stained cells with the drug of interest at various concentrations. Include a vehicle control.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound. It is crucial to use two emission channels to capture the potential blue and red shifts in fluorescence (e.g., a "blue" channel around 450-500 nm and a "red" channel around 600-650 nm).

-

Image Analysis:

-

Quantify the fluorescence intensity in both the blue and red channels for individual cells or regions of interest.

-

Calculate the ratio of the red to blue channel intensities (I_red / I_blue). An increase in this ratio indicates an increase in membrane polarity.

-

Caption: Figure 3 depicts the process of using this compound in a cell-based assay.

Conclusion and Future Directions

This compound represents a powerful tool for probing the micro-polarity of complex biological systems. Its sensitive and ratiometric response provides a robust method for quantifying changes that are often invisible to other techniques. For researchers in drug development, the ability to monitor how a compound affects the polarity of its target environment, such as a cell membrane or a protein binding pocket, can provide critical information about its mechanism of action and potential off-target effects. Future advancements in the design of polarity sensors may focus on enhancing properties such as two-photon absorption cross-sections for deeper tissue imaging, improving targeting to specific organelles, and developing probes with even greater photostability and quantum yields in aqueous environments.

References

Navigating the Challenges of DOHA-Fm in Preclinical Research: A Technical Guide to Solubility and Stability in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOHA-Fm, a novel derivative of docosahexaenoic acid (DHA), presents significant therapeutic potential. However, its lipophilic nature poses challenges for its formulation and delivery in aqueous physiological environments. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound in commonly used biological buffers. Due to the limited availability of direct experimental data for this compound, this guide leverages comprehensive data from its parent compound, DHA, and its ethyl ester to provide a robust predictive framework and practical experimental guidance. This document outlines key experimental protocols for assessing solubility and stability and illustrates relevant biological pathways and experimental workflows through detailed diagrams.

Introduction

Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid crucial for various physiological processes, particularly in the brain and retina.[1] Its derivatives are being actively investigated for their therapeutic properties. This compound, a 9-fluorenylmethyl (Fm) ester of DHA, is one such derivative with emerging interest. A critical step in the preclinical development of this compound is the characterization of its behavior in biological systems, starting with its fundamental physicochemical properties: solubility and stability in aqueous buffers. This guide aims to equip researchers with the necessary knowledge and methodologies to effectively work with this compound and similar lipophilic compounds.

Predicted Solubility of this compound in Biological Buffers

Based on the known properties of DHA and its esters, this compound is expected to have very low solubility in aqueous biological buffers. The large, nonpolar fluorenylmethyl group will further increase its lipophilicity compared to DHA.

Data for the solubility of DHA and its ethyl ester in common biological buffers are summarized in Table 1. These values serve as a baseline for estimating the solubility of this compound. It is anticipated that the solubility of this compound will be lower than that of DHA.

Table 1: Aqueous Solubility of DHA and its Ethyl Ester

| Compound | Buffer | pH | Temperature (°C) | Solubility |

| Docosahexaenoic Acid (DHA) | 0.15 M Tris-HCl | 8.5 | Not Specified | 1 mg/mL[1][2] |

| Docosahexaenoic Acid (DHA) | PBS | 7.2 | Not Specified | ~0.1 mg/mL[2] |

| DHA Ethyl Ester | PBS | 7.2 | Not Specified | ~0.15 mg/mL[3] |

Note: This data is for DHA and its ethyl ester and should be used as an estimate for this compound. Actual solubility of this compound must be determined experimentally.

To enhance the solubility of lipophilic compounds like this compound in aqueous media for in vitro assays, co-solvents such as DMSO or ethanol (B145695) are often used.[1][2][3] It is crucial to note that the final concentration of the organic solvent should be minimized to avoid potential off-target effects in biological assays.[2]

Predicted Stability of this compound in Biological Buffers

The stability of this compound in biological buffers is predicted to be primarily influenced by its susceptibility to oxidation and hydrolysis.

Oxidative Stability

The polyunsaturated nature of the DHA backbone makes this compound highly prone to oxidation.[4] The rate of oxidation is influenced by factors such as oxygen exposure, light, temperature, and the presence of metal ions.[4][5] Studies on DHA have shown that its chemical form (e.g., phospholipid, triacylglycerol, or ethyl ester) significantly impacts its oxidative stability.[6][7] Without the addition of antioxidants, DHA in its triacylglycerol form is more stable than as an ethyl ester.[6] However, with the addition of α-tocopherol, the ethyl ester form shows greater stability.[6] It is recommended to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions for experiments.[1]

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) present in biological preparations. The rate of hydrolysis is dependent on the pH and temperature of the buffer. It is advisable to evaluate the hydrolytic stability of this compound in the specific biological matrix being used.

Experimental Protocols

Solubility Determination

A common and straightforward method for determining the solubility of a lipophilic compound in an aqueous buffer is the shake-flask method.[8]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired biological buffer in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Compound: Centrifuge the solution at high speed to pellet the undissolved this compound.

-

Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Solubility Calculation: The determined concentration represents the saturation solubility of this compound in the specific buffer.

For semi-solid or solid lipid excipients, techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) can be employed to estimate solubility.[9][10]

Stability Assessment

The stability of this compound in biological buffers can be assessed by monitoring its degradation over time under specific conditions (e.g., temperature, light exposure).

Protocol: Stability Assessment using HPLC

-

Sample Preparation: Prepare a solution of this compound in the biological buffer of interest at a known concentration.

-

Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 4°C, 25°C, 37°C). Protect from light if assessing photostability.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from a vial.

-

Quenching (if necessary): Stop any further degradation by adding a quenching agent or by immediate freezing at -80°C.

-

Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method. The appearance of degradation products can also be monitored.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Visualization of Pathways and Workflows

Signaling Pathways of DHA

The biological effects of DHA, and likely its derivatives like this compound, are mediated through various signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

Caption: Key signaling pathways of DHA involving membrane phospholipid modulation and conversion to bioactive metabolites.

Experimental Workflow for Solubility and Stability Testing

A logical workflow is essential for systematically characterizing the physicochemical properties of this compound.

Caption: A systematic workflow for determining the solubility and stability of this compound in biological buffers.

Conclusion

While direct experimental data for this compound is currently scarce, a comprehensive understanding of the behavior of its parent compound, DHA, provides a solid foundation for predicting its solubility and stability in biological buffers. The inherent lipophilicity and susceptibility to oxidation of this compound are critical considerations for its handling, formulation, and experimental design. The protocols and workflows outlined in this guide offer a systematic approach to empirically determine these crucial parameters, enabling researchers to navigate the challenges of preclinical development and unlock the therapeutic potential of this promising compound.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stability, oxidation pattern and α-tocopherol response of docosahexaenoic acid (DHA, 22:6n-3)-containing triacylglycerols and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 10. m.youtube.com [m.youtube.com]

The Vanguard of Cellular Dynamics: A Technical Guide to BODIPY-Based Fluorescent Probes in Live-Cell Imaging

Introduction

Live-cell imaging has revolutionized our understanding of cellular biology, offering a dynamic window into the intricate processes that govern life. At the heart of this technology are fluorescent probes, molecular spies that illuminate specific cellular components and activities. While a specific fluorescent probe termed "DOHA-Fm" was not identifiable in a comprehensive review of current literature, this guide will delve into a prominent and versatile class of fluorophores that exemplify the cutting edge of live-cell imaging: BODIPY (boron-dipyrromethene)-based dyes.[1] Renowned for their exceptional photophysical properties, BODIPY dyes are instrumental in visualizing a range of biomolecules, particularly lipids and fatty acids, within the complex and dynamic environment of a living cell.[2][3] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core advantages, experimental protocols, and signaling pathway visualizations enabled by BODIPY-based probes.

Core Advantages of BODIPY-Based Probes in Live-Cell Imaging

BODIPY dyes offer a suite of advantages that make them superior choices for the demanding conditions of live-cell imaging.[1] Their unique chemical structure confers a set of photophysical properties that lead to high-quality, reliable data.

Key Advantages:

-

High Fluorescence Quantum Yield: BODIPY dyes are known for their high quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light. This intrinsic brightness is crucial for detecting low-abundance targets within the cell and for obtaining strong signals with minimal excitation light, thereby reducing phototoxicity.[1]

-

Exceptional Photostability: A significant challenge in live-cell imaging is photobleaching, where a fluorophore permanently loses its ability to fluoresce after repeated exposure to excitation light. BODIPY dyes exhibit remarkable resistance to photobleaching, enabling long-term imaging experiments to track cellular processes over extended periods without significant signal loss.[1]

-

Sharp Absorption and Emission Spectra: The absorption and emission peaks of BODIPY dyes are narrow and well-defined.[4] This spectral characteristic minimizes crosstalk between different fluorescent channels in multicolor imaging experiments, allowing for the simultaneous visualization of multiple cellular targets with high specificity.

-

Environmental Insensitivity: Unlike many other fluorescent dyes, the fluorescence of many BODIPY derivatives is largely unaffected by the polarity and pH of their microenvironment.[4] This property ensures a more stable and reliable fluorescent signal that accurately reflects the concentration of the target molecule, rather than fluctuations in the cellular milieu.

-

Structural Versatility: The BODIPY core can be readily modified with various functional groups. This chemical tractability allows for the rational design of probes that target specific organelles or biomolecules, such as mitochondria, lipid droplets, or specific fatty acids, with high precision.[5][6]

-

Suitability for No-Wash Staining: Certain BODIPY derivatives exhibit solvatochromic behavior, where they are fluorescent in a nonpolar environment (like a cell membrane) but quenched in an aqueous medium. This property enables "no-wash" staining protocols, where the probe becomes fluorescent only upon binding to its target, eliminating the need for wash steps that can be disruptive to live cells.[4]

Quantitative Data Summary

The performance of fluorescent probes can be quantified by several key parameters. The following table summarizes typical photophysical properties of BODIPY-based probes compared to other common fluorophores.

| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| BODIPY FL | ~505 | ~515 | > 0.9 | > 80,000 |

| Nile Red | ~550 | ~630 | Variable (solvent-dependent) | ~45,000 |

| FM 4-64 | ~515 | ~640 | Low in water, high in membrane | ~48,000 |

Note: The exact values can vary depending on the specific derivative and the local environment.

Experimental Protocols

The successful application of BODIPY-based probes in live-cell imaging hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: General Staining of Cellular Membranes

This protocol describes a no-wash method for staining the plasma and subcellular membranes of live mammalian cells using a lipophilic BODIPY derivative.[4]

Materials:

-

Live mammalian cells cultured on glass-bottom dishes

-

BODIPY-based membrane stain (e.g., a 1,3,5,7-tetramethyl-BODIPY derivative)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Confocal or fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Preparation: Culture cells to a confluence of 50-70% on a glass-bottom dish suitable for microscopy.

-

Probe Preparation: Prepare a stock solution of the BODIPY dye in DMSO. Dilute the stock solution in live-cell imaging medium to the final working concentration (typically in the nanomolar to low micromolar range).

-

Staining: Replace the culture medium with the staining solution containing the BODIPY probe.

-

Imaging: Immediately proceed with imaging. No wash step is required as the probe's fluorescence is quenched in the aqueous medium and bright upon partitioning into the cellular membranes.[4]

-

Data Acquisition: Acquire images using the appropriate filter sets for the specific BODIPY derivative. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ in an incubation chamber on the microscope.

Protocol 2: Imaging of Lipid Droplets

This protocol outlines the procedure for visualizing lipid droplets in living cells.

Materials:

-

Live cells of interest

-

Lipid droplet-specific BODIPY probe (e.g., BODIPY 493/503)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if fixed-cell imaging is also desired

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on coverslips or in imaging dishes.

-

Staining Solution Preparation: Dilute the BODIPY 493/503 stock solution in culture medium to a final concentration of 1-2 µg/mL.

-

Cell Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Live-Cell Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with imaging on a fluorescence microscope.

-

(Optional) Fixation and Mounting: For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

Signaling Pathways and Workflows

Visualizing the localization and dynamics of biomolecules with fluorescent probes is often a key step in elucidating complex signaling pathways.

Caption: PI3K/Akt signaling pathway initiated by growth factor binding.

BODIPY-labeled lipid probes can be utilized to track the dynamics of key signaling lipids like PIP2 and PIP3 at the plasma membrane, providing spatial and temporal information about pathway activation.

Caption: Workflow for a drug screening assay using a BODIPY probe.

This workflow illustrates how a BODIPY-based probe for lipid droplets can be integrated into a drug discovery pipeline to assess the impact of a compound on cellular lipid metabolism.

BODIPY-based fluorescent probes represent a powerful and versatile toolkit for live-cell imaging. Their exceptional photophysical properties, coupled with their chemical tailorability, enable researchers to dissect cellular structures and processes with unprecedented detail and clarity. From elucidating fundamental signaling pathways to facilitating high-throughput drug screening, the application of these advanced probes continues to push the boundaries of our understanding of the living cell. As imaging technologies and probe chemistry continue to evolve, we can anticipate even more sophisticated applications that will further illuminate the dynamic and intricate world within each cell.

References

- 1. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]

- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. tandfonline.com [tandfonline.com]

- 5. BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Unraveling "DOHA-Fm": A Clarification and Technical Guide to Mitochondrial Dynamics Monitoring

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our investigation into "DOHA-Fm" for monitoring mitochondrial dynamics has revealed that this specific term does not refer to a known fluorescent probe for this application. Scientific literature indicates that "this compound" is a 9-fluorenylmethyl (Fm) ester of Docosahexaenoic Acid (DOHA), a molecule utilized as a synthetic intermediate in immunological studies related to age-related macular degeneration.

Recognizing the critical need for robust tools in the study of mitochondrial dynamics, this guide has been re-envisioned to provide an in-depth overview of established and novel fluorescent probes that are central to this field of research. We will delve into their mechanisms, present key data, and provide detailed experimental protocols to empower your research endeavors.

Part 1: Fluorescent Probes for Monitoring Mitochondrial Dynamics

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The study of these processes is crucial for understanding cellular physiology and disease. A variety of fluorescent probes have been developed to visualize and quantify these dynamic events.

Genetically Encoded Probes: Photoactivatable Green Fluorescent Protein (paGFP)

Genetically encoded probes, such as photoactivatable Green Fluorescent Protein targeted to the mitochondrial matrix (mt-paGFP), are powerful tools for tracking mitochondrial fusion.

Mechanism of Action: mt-paGFP is initially non-fluorescent. Upon activation with a specific wavelength of light (e.g., 405 nm), it undergoes a conformational change and becomes fluorescent (emitting at ~509 nm). By photoactivating mt-paGFP in a subset of mitochondria, the spread of the green fluorescence to adjacent, non-activated mitochondria can be monitored over time, providing a direct measure of mitochondrial fusion.

Experimental Workflow for mt-paGFP Fusion Assay:

Caption: Workflow for a mitochondrial fusion assay using mt-paGFP.

Experimental Protocol: mt-paGFP Fusion Assay

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa, COS-7) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect cells with a plasmid encoding mitochondrial-targeted photoactivatable GFP (mt-paGFP) using a suitable transfection reagent.

-

Allow cells to express the protein for 24-48 hours.

-

-

Imaging Setup:

-

Use a confocal microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging the activated paGFP.

-

Maintain cells at 37°C and 5% CO2 during imaging.

-

-

Photoactivation and Image Acquisition:

-

Identify a cell with a well-defined mitochondrial network.

-

Define a region of interest (ROI) for photoactivation.

-

Acquire a pre-activation image using the 488 nm laser.

-

Expose the ROI to the 405 nm laser to photoactivate mt-paGFP.

-

Immediately begin acquiring a time-lapse series of images using the 488 nm laser to monitor the diffusion of the activated paGFP throughout the mitochondrial network.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the photoactivated ROI and in a non-activated region of the mitochondrial network over time.

-

The rate of fluorescence increase in the non-activated region is indicative of the rate of mitochondrial fusion.

-

Chemical Dyes: MitoTracker Probes

MitoTracker dyes are a family of fluorescent probes that selectively accumulate in mitochondria. Some, like MitoTracker Red CMXRos, are sequestered in the mitochondria of live cells and are well-retained after fixation.

Mechanism of Action: MitoTracker probes are lipophilic cations that are attracted to the negative mitochondrial membrane potential. This allows them to accumulate in the mitochondrial matrix.

Quantitative Data for Common Mitochondrial Probes:

| Probe | Excitation (nm) | Emission (nm) | Concentration | Incubation Time | Notes |

| MitoTracker Green FM | 490 | 516 | 20-200 nM | 15-45 min | Stains mitochondria regardless of membrane potential. |

| MitoTracker Red CMXRos | 579 | 599 | 50-500 nM | 15-30 min | Accumulates dependent on membrane potential; retained after fixation.[1] |

| MitoTracker Deep Red FM | 644 | 665 | 25-500 nM | 15-30 min | Accumulates dependent on membrane potential. |

| Tetramethylrhodamine (TMRM) | 548 | 573 | 20-100 nM | 20-30 min | A potentiometric dye; fluorescence quenches at high concentrations. |

Experimental Protocol: Staining with MitoTracker Red CMXRos

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 50-500 nM in pre-warmed cell culture medium.

-

-

Cell Staining:

-

Remove the culture medium from the cells and replace it with the pre-warmed staining solution containing the MitoTracker probe.

-

Incubate the cells for 15-30 minutes at 37°C.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.

-

Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~579/599 nm).

-

Part 2: Signaling Pathways in Mitochondrial Dynamics

Mitochondrial fusion and fission are tightly regulated by a complex interplay of signaling proteins.

Key Regulators of Mitochondrial Dynamics:

Caption: Key proteins regulating mitochondrial fusion and fission.

Fusion Machinery:

-

Mitofusins (MFN1 and MFN2): Located on the outer mitochondrial membrane, these GTPases are essential for outer membrane fusion.

-

Optic Atrophy 1 (OPA1): A dynamin-related GTPase on the inner mitochondrial membrane that mediates inner membrane fusion.

Fission Machinery:

-

Dynamin-related protein 1 (DRP1): A cytosolic GTPase that is recruited to the mitochondrial surface to mediate fission.

-

Fission 1 (FIS1), Mitochondrial Fission Factor (MFF), MiD49, and MiD51: These are outer mitochondrial membrane proteins that act as receptors for DRP1, recruiting it from the cytosol to initiate fission.

Conclusion

While the term "this compound" appears to be a misnomer in the context of mitochondrial dynamics, the field is rich with a diverse and powerful toolkit of fluorescent probes. From genetically encoded reporters like mt-paGFP that allow for precise tracking of fusion events, to the wide array of chemical dyes like the MitoTracker family that provide robust and versatile staining, researchers have numerous options to interrogate the intricate processes of mitochondrial fusion and fission. A thorough understanding of the mechanisms and protocols associated with these tools is paramount for generating high-quality, reproducible data in the pursuit of novel therapeutic strategies targeting mitochondrial dysfunction.

References

The Role of Fluorescent Probes in Hypoxia Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of fluorescent probes in the study of hypoxia, a condition of low oxygen tension that is a hallmark of various pathologies, including cancer and ischemia. As the specific probe "DOHA-Fm" could not be identified in publicly available literature, this document focuses on the principles and methodologies of widely-used, representative fluorescent probes for hypoxia detection. We will delve into the core mechanisms, experimental protocols, and the central signaling pathway involved in cellular response to hypoxia, providing a robust framework for researchers in the field.

Introduction to Fluorescent Probes for Hypoxia Detection

Fluorescent probes are indispensable tools for visualizing and quantifying hypoxic regions in biological systems. These molecules are designed to exhibit a change in their fluorescent properties in response to the low-oxygen environment. A predominant class of these probes operates through bioreduction, where specific enzymes overexpressed in hypoxic conditions chemically modify the probe, leading to a detectable fluorescent signal.

One of the most common mechanisms involves the reduction of a nitroaromatic group by nitroreductase (NTR) enzymes.[1] Under normoxic (normal oxygen) conditions, the probe is in a non-fluorescent or "quenched" state. In the hypoxic environment, elevated NTR activity reduces the nitro group to an amino group, causing the probe to fluoresce brightly.[1] This "turn-on" mechanism provides a high signal-to-noise ratio for imaging.

This guide will use two exemplary probes to illustrate the principles and applications:

-

NO2-Rosol : A near-infrared (NIR) fluorescent probe that is activated by nitroreductase under hypoxic conditions.[2][3]

-

Image-iT™ Green Hypoxia Reagent : A commercially available fluorogenic probe for the detection of hypoxia in live cells.[4][5]

Quantitative Data of Representative Hypoxia Probes

The selection of a fluorescent probe for hypoxia studies is guided by its photophysical properties and performance characteristics. The following table summarizes the key quantitative data for our representative probes.

| Property | NO2-Rosol | Image-iT™ Green Hypoxia Reagent |

| Excitation Wavelength (λex) | ~550 nm[6] | ~488 nm[4] |

| Emission Wavelength (λem) | ~710 nm (inactive), emission collected between 680-900 nm after activation[3][6] | ~520 nm[4] |

| Fluorescence Enhancement | ~8-fold in GBM39 cells (2.0% O2 vs. 20% O2)[2] | Becomes increasingly fluorescent as oxygen levels decrease below 5%[7] |

| Mechanism of Action | Nitroreductase (NTR) mediated reduction of a nitro group[2] | Fluorogenic response to low oxygen concentrations[7] |

| Fixability | Not specified, typically live-cell imaging | Formaldehyde-fixable[4] |

| Reversibility | Not specified, likely irreversible upon reduction | Not reversible, suitable for endpoint assays[7] |

The HIF-1α Signaling Pathway in Hypoxia

A central regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[8] The stability and activity of HIF-1α are tightly regulated by oxygen levels.

Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[9] In a hypoxic environment, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[9] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low-oxygen conditions.[10][11]

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

In Vitro Hypoxia Studies in Cell Culture

This protocol outlines a general procedure for inducing hypoxia in cultured cells and imaging with a fluorescent probe.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Fluorescent hypoxia probe (e.g., Image-iT™ Green Hypoxia Reagent)

-

Hypoxia chamber or incubator with O2 control

-

Fluorescence microscope or plate reader

-

Live-cell imaging solution (e.g., PBS with Ca2+/Mg2+)

-

(Optional) Fixative (e.g., 4% formaldehyde (B43269) in PBS)

Procedure:

-

Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate) and allow them to adhere overnight in a standard CO2 incubator (37°C, 5% CO2, 20% O2).[4]

-

Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed complete medium. For Image-iT™ Green Hypoxia Reagent, a final concentration of 5 µM is recommended.[4] Remove the old medium from the cells and add the probe-containing medium. Incubate for the recommended time (e.g., 30 minutes to 1 hour) under normoxic conditions.

-

Hypoxia Induction: Transfer the cells to a hypoxia chamber or incubator set to the desired low oxygen concentration (e.g., 1% O2).[4] Incubate for the desired duration (e.g., 3-24 hours) to induce a hypoxic response. A control plate should be kept under normoxic conditions.

-

Imaging:

-

Live-Cell Imaging: Wash the cells twice with a pre-warmed live-cell imaging solution.[4] Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen probe.

-

Endpoint Assay (with fixable probes): After the hypoxia incubation, cells can be fixed with 4% formaldehyde for 15 minutes at room temperature.[4] Wash the cells with PBS and image.

-

-

Data Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). Compare the fluorescence signal between normoxic and hypoxic conditions.

Caption: A generalized workflow for in vitro hypoxia imaging experiments.

In Vivo Hypoxia Imaging in Animal Models

This protocol provides a general guideline for imaging hypoxia in tumor-bearing mice using a fluorescent probe.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Fluorescent hypoxia probe (e.g., NO2-Rosol) formulated for in vivo use

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS, Pearl)

-

Sterile saline or other appropriate vehicle for probe injection

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.[12] Place the animal in the imaging chamber and maintain anesthesia throughout the imaging session.

-

Probe Administration: Administer the fluorescent probe via an appropriate route (e.g., intravenous tail vein injection). The dosage and vehicle will depend on the specific probe being used.[12]

-

Image Acquisition: Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for probe accumulation and activation in the hypoxic tumor.[12] Use appropriate excitation and emission filters for the selected probe. A pre-injection image should be taken as a baseline.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging time point, the animal can be euthanized, and the tumor and other organs can be excised for ex vivo imaging to confirm probe distribution and signal localization.

-

Data Analysis: Quantify the fluorescence signal in the tumor region of interest (ROI) and compare it to background tissues.[2] Calculate the tumor-to-background ratio to assess the specificity of the probe for hypoxic tissue.

Caption: A generalized workflow for in vivo hypoxia imaging experiments in a mouse model.

Conclusion

While the specific fluorescent probe "this compound" remains elusive in the current scientific literature, the principles and methodologies for studying hypoxia using fluorescent probes are well-established. This guide has provided a technical overview of the role of representative probes, such as those activated by nitroreductase, in visualizing and quantifying hypoxic environments. By understanding the underlying signaling pathways, such as the HIF-1α cascade, and by following detailed experimental protocols, researchers and drug development professionals can effectively utilize these powerful tools to advance our understanding of hypoxia-related diseases and to develop novel therapeutic strategies. The provided data tables and workflow diagrams serve as a practical resource for designing and executing robust hypoxia studies.

References

- 1. researchgate.net [researchgate.net]

- 2. A NIR fluorescent smart probe for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A NIR fluorescent smart probe for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Invitrogen™ Image-iT™ Green Hypoxia Reagent | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for Loading DOHA-Fm into Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the loading of the novel fluorescent probe, DOHA-Fm, into cultured mammalian cells. Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and quantification of specific cellular components and processes. The successful application of these probes is highly dependent on the loading protocol, which must be optimized to ensure adequate signal-to-noise ratio while minimizing cellular toxicity.

The following protocols and guidelines are based on established methodologies for small-molecule fluorescent probes and are intended to serve as a starting point for the specific application of this compound. Optimization of parameters such as probe concentration, loading time, and temperature for each specific cell type and experimental condition is highly recommended.

Data Presentation: Recommended Starting Conditions for this compound Loading

For initial experiments, the following parameters are recommended. This table provides a structured overview of the quantitative data for easy comparison and optimization.

| Parameter | Recommended Range | Optimal (Starting Point) | Notes |

| This compound Concentration | 1 - 10 µM | 5 µM | Higher concentrations may lead to cytotoxicity or probe aggregation. Lower concentrations may result in insufficient signal. |

| Loading Time | 15 - 60 minutes | 30 minutes | Incubation time should be optimized to achieve sufficient intracellular concentration without causing cellular stress. |

| Loading Temperature | 25 - 37°C | 37°C | Incubation at 37°C is generally optimal for active uptake mechanisms. Room temperature (25°C) can be used to slow down the process and potentially reduce background. |

| Cell Seeding Density | 40 - 80% Confluency | 60% Confluency | Cells should be in the logarithmic growth phase for optimal health and uptake. |

| Solvent for Stock | DMSO | DMSO | Ensure the final DMSO concentration in the cell culture medium is ≤ 0.5% to avoid solvent-induced cytotoxicity. |

Experimental Protocols

I. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Imaging Medium:

-

Use a clear, serum-free culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red, to reduce background fluorescence.

-

For live-cell imaging, a buffered saline solution like Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) supplemented with calcium and magnesium can also be used.

-

II. Cell Preparation

-

Cell Seeding:

-

Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses, or microplates) at a density that will result in 40-80% confluency at the time of the experiment.

-

Culture the cells in their appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

III. This compound Loading Protocol

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

-

Dilute the stock solution in pre-warmed (37°C) imaging medium to the desired final working concentration (e.g., 5 µM).[1] Mix thoroughly by vortexing.

-

-

Cell Incubation:

-

Aspirate the complete growth medium from the cultured cells.

-

Wash the cells once with pre-warmed PBS to remove any residual serum and medium components.

-

Add the this compound loading solution to the cells.

-

Incubate the cells for 30 minutes at 37°C, protected from light.[1]

-

-

Washing:

-

After incubation, aspirate the this compound loading solution.

-

Wash the cells two to three times with pre-warmed imaging medium or PBS to remove any excess extracellular probe.[1]

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for this compound.

-

Mandatory Visualization